![molecular formula C22H22ClN3O2 B2482740 4-benzyl-1-[1-(4-ethylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]piperidine CAS No. 1251566-51-4](/img/structure/B2482740.png)

4-benzyl-1-[1-(4-ethylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

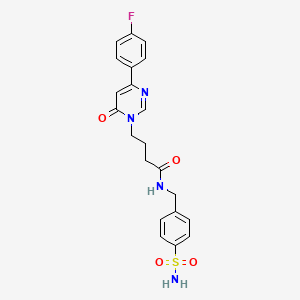

Description

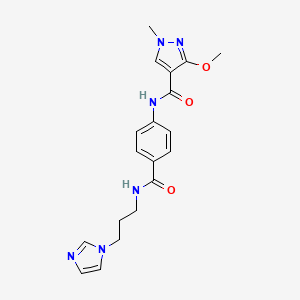

This compound is a piperidine derivative, which is a class of organic compounds containing a piperidine ring . Piperidine is a six-membered ring with one nitrogen atom and five carbon atoms. The benzyl group attached to the piperidine ring suggests that it may have properties similar to other benzylpiperidines .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring substituted with a benzyl group and a 4,5-dihydro-1H-imidazol-2-yl group . The exact structure would depend on the positions of these substitutions on the piperidine ring.Chemical Reactions Analysis

As a piperidine derivative, this compound could potentially undergo a variety of chemical reactions. These might include electrophilic aromatic substitution on the benzyl group, nucleophilic substitution at the piperidine nitrogen, or reactions involving the imidazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperidine and imidazole rings could potentially make it a base . The benzyl group could contribute to its lipophilicity .Scientific Research Applications

- Imidazole derivatives often display diverse biological activities, making this compound of interest for drug development .

- Antitumor Activity : Some imidazole-containing compounds exhibit antitumor potential. For instance, Yurttas et al. synthesized a related compound and evaluated its antitumor effects against glioma and hepatocellular carcinoma cell lines .

- Cholinesterase Inhibition : The benzyl-piperidine group is crucial for inhibiting cholinesterase receptors. It binds effectively to the catalytic site of acetylcholinesterase (AChE), interacting with specific amino acids .

Chemical Structure and Properties

Pharmacological Activities

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary target of the compound 4-benzyl-1-[1-(4-ethylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]piperidine is the Enoyl- [acyl-carrier-protein] reductase [NADH] in Mycobacterium tuberculosis . This enzyme plays a crucial role in the fatty acid synthesis pathway of the bacteria, making it a potential target for antimicrobial drugs .

Mode of Action

The compound interacts with its target by binding to the active site of the enzyme, thereby inhibiting its function . This interaction disrupts the normal functioning of the enzyme, leading to a halt in the fatty acid synthesis pathway .

Biochemical Pathways

The affected pathway is the fatty acid synthesis pathway in Mycobacterium tuberculosis . The inhibition of the Enoyl- [acyl-carrier-protein] reductase [NADH] enzyme disrupts this pathway, preventing the bacteria from producing essential fatty acids needed for cell membrane synthesis .

Pharmacokinetics

The compound is likely to have good bioavailability given its small molecular weight and lipophilic nature

Result of Action

The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis by disrupting its ability to synthesize essential fatty acids . This leads to a halt in the growth of the bacteria, making the compound a potential candidate for the treatment of tuberculosis .

properties

IUPAC Name |

2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN3O2/c1-13-4-3-5-15(10-13)24-20(27)12-26-9-8-19-17(11-26)22(28)16-6-7-18(23)14(2)21(16)25-19/h3-7,10H,8-9,11-12H2,1-2H3,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXODBTVYWZULSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C(=C(C=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2482662.png)

![2,6-Dichloro-N-[(2-ethyltriazol-4-yl)methyl]-7-methylpurin-8-amine](/img/structure/B2482666.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide](/img/structure/B2482667.png)

![3-[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propanoic acid](/img/structure/B2482675.png)

![2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B2482676.png)

![2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2482678.png)